REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[C:9](N)(=[O:11])[CH3:10]>>[C:9]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
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90.64 g
|
Type
|
reactant
|
Smiles
|
NCCCCCCN
|
Name
|
|
Quantity
|
11.81 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 10 hours under nitrogen
|
Duration
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10 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum <100° C. as fast as possible
|
Type
|
CUSTOM
|
Details
|
The N-acetylhexylenediamine was then separated from the resultant mixture by flash chromatography [SiO2/EtOH:25%aq.NH3 (4:1)]
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCCCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |